N-[(4-Methoxyphenyl)methyl]guanosine
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Description
N-[(4-Methoxyphenyl)methyl]guanosine is a useful research compound. Its molecular formula is C18H21N5O6 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
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Biological Activity
N-[(4-Methoxyphenyl)methyl]guanosine is a modified guanosine derivative that has garnered attention for its potential biological activities. This compound features a methoxyphenyl group, which enhances its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C₁₈H₂₁N₅O₅
- Molecular Weight : 373.39 g/mol
- Functional Groups : The presence of a methoxy group on the phenyl ring increases its electron-donating ability, potentially enhancing interactions with various biological macromolecules.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the Guanosine Backbone : Starting from guanosine, the nucleoside is modified to introduce the methoxyphenyl group.
- Purification : The product is purified through chromatography to isolate the desired compound.
Antiviral and Antitumor Properties
Research indicates that this compound may exhibit antiviral and antitumor properties similar to other guanosine derivatives. Studies on related compounds suggest that they can inhibit nucleoside transporters and enzymes involved in nucleotide metabolism, which could lead to therapeutic applications against viral infections and cancer .
The mechanism of action for this compound likely involves:
- Interaction with Nucleic Acids : The purine base may participate in hydrogen bonding with DNA or RNA, potentially influencing nucleic acid synthesis.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as GMP synthetase, which plays a crucial role in nucleotide synthesis .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity against various strains, including Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against different bacterial strains.
- Binding Affinity Studies : Interaction studies suggest that this compound has a favorable binding affinity for specific enzymes involved in nucleotide metabolism. These findings underscore its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
N-methylguanosine | Methyl group on nitrogen | Simpler structure; less lipophilic |
2-amino-9-(4-methoxyphenyl)methylguanine | Methoxy group instead of methyl | Potentially different biological activities |
N-(benzyl)guanosine | Benzyl group instead of 4-methoxyphenyl | Higher steric hindrance |
9-(2-hydroxyphenyl)methylguanine | Hydroxy group on phenyl ring | Increased polarity; different solubility |
This table highlights the uniqueness of this compound due to its specific substitution pattern, which may enhance its biological activity compared to structurally similar compounds.
Properties
CAS No. |
78907-25-2 |
---|---|
Molecular Formula |
C18H21N5O6 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-methoxyphenyl)methylamino]-1H-purin-6-one |
InChI |
InChI=1S/C18H21N5O6/c1-28-10-4-2-9(3-5-10)6-19-18-21-15-12(16(27)22-18)20-8-23(15)17-14(26)13(25)11(7-24)29-17/h2-5,8,11,13-14,17,24-26H,6-7H2,1H3,(H2,19,21,22,27)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
RIDPFWBCOQAKEG-LSCFUAHRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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